(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
CAS No.: 87655-21-8
Cat. No.: VC2359017
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87655-21-8 |
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Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | (3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one |
Standard InChI | InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1 |
Standard InChI Key | MAGFJLNBFXFQGX-LURJTMIESA-N |
Isomeric SMILES | CC1([C@H](CCCC1=O)O)C |
SMILES | CC1(C(CCCC1=O)O)C |
Canonical SMILES | CC1(C(CCCC1=O)O)C |
Introduction
Chemical Properties and Structure
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a chiral cyclohexanone derivative with a hydroxyl group at the C-3 position and two methyl substituents at the C-2 position. This arrangement creates a stereogenic center at C-3 with the S configuration, giving the molecule its distinctive stereochemical properties.
Basic Physical and Chemical Properties
The compound has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is registered under CAS number 87655-21-8 and is also known by the systematic name (3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one . The specific optical rotation has been measured as [α]D= 21-25° (C=1 in CHCl3) .
Structural Features
The structure of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone features:
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A six-membered cyclohexanone ring
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A carbonyl group at position 1
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Two methyl substituents at position 2, creating a quaternary carbon center
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A hydroxyl group at position 3 with S stereochemistry
Table 1: Key Physical and Chemical Properties of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Property | Value |
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Molecular Formula | C8H14O2 |
Molecular Weight | 142.20 g/mol |
CAS Number | 87655-21-8 |
Optical Rotation | [α]D= 21-25° (C=1 in CHCl3) |
Stereochemistry | S configuration at C-3 |
Physical State | Not specified in sources |
Functional Groups | Ketone, secondary alcohol |
Synthesis Methods
Several synthetic approaches have been developed to obtain (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone with high optical purity. The most commonly reported methods involve either asymmetric synthesis or enzymatic resolution strategies.
Chemical Synthesis from 2-Methyl-1,3-cyclohexanedione
One documented synthetic route begins with 2-Methyl-1,3-cyclohexanedione as the starting material . This multi-step process involves:
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Treatment with t-BuOK in 2-methyl-propan-2-ol at 60°C for 96 hours, yielding an intermediate with 85% efficiency
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Subsequent biocatalytic transformation using Saccharomyces cerevisiae (baker's yeast), which provides the target compound with 72% yield
This biocatalytic approach is particularly valuable as it introduces the stereogenic center with high enantioselectivity.
Optimal Reaction Conditions
The enzymatic reduction step using baker's yeast has been reported to be highly effective in establishing the correct stereochemistry at the C-3 position. This approach exemplifies the growing importance of biocatalysis in the production of optically active compounds for pharmaceutical and fine chemical applications.
Applications in Organic Synthesis
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone functions as a versatile synthetic intermediate in various organic transformations, particularly in stereoselective synthesis.
Chiral Building Block
The compound serves as an important chiral building block in asymmetric synthesis, allowing chemists to create molecules with specific stereochemistry . This property is crucial in pharmaceutical development, where the biological activity of compounds often depends on their three-dimensional structure.
Role in Stereoselective Reactions
As a single chiral source, (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone enables the synthesis of complex molecules with controlled stereochemistry. Its unique structural features make it particularly valuable in:
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Asymmetric aldol reactions
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Stereoselective alkylations
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Diastereoselective reductions
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Construction of polycyclic frameworks
Natural Product Synthesis
One of the most significant applications of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is in the synthesis of biologically active natural products, particularly terpenoids with insect antifeedant properties.
Synthesis of Drimane Sesquiterpenes
The compound has been extensively utilized as a starting material for the synthesis of drimane-type sesquiterpenes, including:
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Warburganal: (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone serves as a key intermediate in the synthesis of this biologically active compound .
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Muzigadial: The synthesis pathway for this natural product also utilizes (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone as a critical chiral precursor .
Synthesis of Related Terpenoid Structures
Beyond drimane sesquiterpenes, this chiral building block has been employed in the synthesis of:
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Clerodane insect antifeedants, another important class of terpenoid natural products
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Key intermediates for drimane-related sesquiterpenes through stereoselective transformations
Table 2: Natural Products Synthesized from (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Reaction Mechanisms and Transformations
Understanding the reactivity patterns of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is essential for its effective utilization in organic synthesis.
Key Reactive Sites
The molecule contains two primary reactive functionalities:
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The carbonyl group (C-1), which can undergo nucleophilic addition reactions
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The secondary alcohol (C-3), which can be functionalized through esterification, oxidation, or dehydration
Common Transformations
Researchers have developed numerous methods to transform this compound into more complex structures, including:
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Conversion into (−)-(4aR, 8aR)-3,4,4a,5,6,7,8,8a-octahydro-4a,8,8-trimethylnaphthalene-2(H)-one, a key intermediate for synthesizing insect antifeedants
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Stereoselective photo-oxygenation reactions to produce intermediates for drimane-related sesquiterpenes
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Wolff-Kishner reduction accompanied by double bond isomerization to simplify synthetic pathways
Research Significance and Future Directions
The continued importance of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone in synthetic organic chemistry suggests several promising research directions.
Current Research Trends
Recent studies continue to explore:
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New synthetic methodologies to produce the compound with higher efficiency and optical purity
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Novel applications in the synthesis of biologically active compounds
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Structure-activity relationships in compounds derived from this chiral building block
Future Prospects
Future research involving (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone may focus on:
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Development of greener synthetic approaches using advanced biocatalytic methods
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Exploration of its potential in medicinal chemistry beyond current applications
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Application in materials science, particularly in the development of chiral polymers with unique properties
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